tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate
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Overview
Description
tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is a complex organic compound that features a tert-butyl group, a trifluoromethylbenzyl group, and a piperidinylmethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the trifluoromethylbenzyl group and the tert-butylcarbamate moiety. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethylbenzyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethylbenzyl halide reacts with the piperidine derivative.
Attachment of tert-Butylcarbamate: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl{4-[2-(trifluoromethyl)phenyl]piperidin-4-yl}methylcarbamate
- tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}ethylcarbamate
Uniqueness
tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-6-4-5-7-15(14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZUSUFRLNVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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